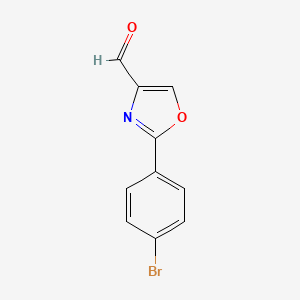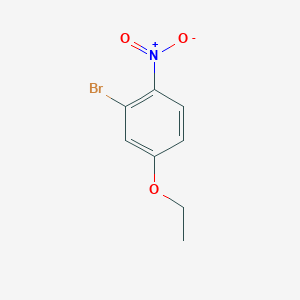
4-(Benzylamino)butan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)butan-2-one hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CO2-Fixation Reaction
- 4-(Benzylamino)butan-2-one has been utilized in CO2-fixation reactions, contributing to CO2 recycling and atmospheric CO2 fixation. Specifically, its reaction with DBU leads to the synthesis of substituted 5-vinylideneoxazolidin-2-ones, which are significant in CO2 fixation processes (Yoshida, Komatsuzaki, & Ihara, 2008).
Synthesis of Chiral Amino Alcohol
- 4-(Benzylamino)butan-2-one hydrochloride has been used to synthesize (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB), a chiral 1,2-amino alcohol derivative. This compound is a resolving agent for optically active cyclopropanecarboxylic acids (Hegedüs, Miskolczi, Bánsághi, Székely, & Faigl, 2015).
Antimicrobial and Anticancer Evaluation
- N′ -(Substituted)-4-(butan-2-ylideneamino)benzohydrazides, related to this compound, have shown significant in vitro antimicrobial and anticancer potentials, with some compounds demonstrating higher anticancer potential than the standard drug, carboplatin. This highlights its potential use in antimicrobial and anticancer applications (Saini, Kumar, Kumar, Ramasamy, Mani, Mishra, Majeed, & Narasimhan, 2014).
Synthesis of Fragrant Compounds
- This compound has been used in the synthesis of fragrant compounds like 5-Benzyl-1,3-diazaadamantan-6-one, which have applications in the fragrance industry (Kuznetsov, Alasadi, Senan, & Serova, 2014).
Corrosion Control
- A glycine derivative related to this compound has been used to control mild steel corrosion in sulfuric acid solutions, demonstrating its potential application in corrosion science (Amin & Ibrahim, 2011).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(benzylamino)butan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-10(13)7-8-12-9-11-5-3-2-4-6-11;/h2-6,12H,7-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPZNNMGELEUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














